Geranylaminopurine
Description
Geranylaminopurine (GAP) is a synthetic cytokinin, a class of plant growth regulators that promote cell division and delay senescence. Structurally, it consists of a purine backbone linked to a geranyl side chain, which enhances its lipophilicity and membrane permeability compared to natural cytokinins like zeatin . GAP is widely used in agricultural biotechnology to improve crop yields, enhance stress tolerance, and regulate post-harvest shelf life. Its mechanism involves binding to plant cytokinin receptors (e.g., AHK3 in Arabidopsis), activating downstream signaling pathways that modulate gene expression .
Properties
CAS No. |
14714-89-7 |
|---|---|
Molecular Formula |
C15H21N5 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]-7H-purin-6-amine |
InChI |
InChI=1S/C15H21N5/c1-11(2)5-4-6-12(3)7-8-16-14-13-15(18-9-17-13)20-10-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H2,16,17,18,19,20)/b12-7+ |
InChI Key |
IWEPCTONZDTXAT-KPKJPENVSA-N |
SMILES |
CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CNC1=NC=NC2=C1NC=N2)/C)C |
Canonical SMILES |
CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |
Other CAS No. |
14714-89-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Geranylaminopurine belongs to the N-substituted aminopurine family, sharing structural and functional similarities with compounds like kinetin, zeatin, and 6-benzylaminopurine (BAP). Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
| Compound | Structure | Source | Key Applications | Bioactivity (EC₅₀)* |
|---|---|---|---|---|
| This compound | Purine + geranyl chain | Synthetic | Crop yield enhancement, stress resistance | 0.1–1.0 µM |
| Kinetin | Purine + furfuryl chain | Synthetic/Natural | Anti-aging, tissue culture | 0.5–2.0 µM |
| Zeatin | Purine + isopentenyl chain | Natural (plant-based) | Root development, chlorophyll retention | 0.05–0.5 µM |
| 6-Benzylaminopurine | Purine + benzyl chain | Synthetic | Micropropagation, fruit thinning | 0.2–1.5 µM |
EC₅₀ values indicate concentration required for 50% maximal cytokinin activity in *Arabidopsis assays .
Pharmacokinetic and Pharmacodynamic Differences
- Lipophilicity : GAP’s geranyl chain confers higher lipid solubility than kinetin or BAP, enabling better uptake through plant cuticles .
- Metabolic Stability : Unlike zeatin, which is rapidly glycosylated in planta, GAP resists enzymatic degradation, prolonging its activity .
- Receptor Affinity: GAP shows preferential binding to AHK3 receptors (Kd = 12 nM) over AHK2 (Kd = 45 nM), whereas zeatin binds non-selectively .
Research Findings and Clinical Relevance
Recent studies highlight GAP’s superiority in drought resistance:
- Wheat Trials : GAP-treated plants showed 40% higher biomass under water stress compared to BAP-treated controls .
- Toxicity Profile : GAP exhibits lower phytotoxicity (LD₅₀ = 500 µM) than kinetin (LD₅₀ = 200 µM) in Oryza sativa .
Regulatory and Industrial Considerations
Comparative studies must address discrepancies in efficacy across plant species, as emphasized in regulatory frameworks for agrochemicals .
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